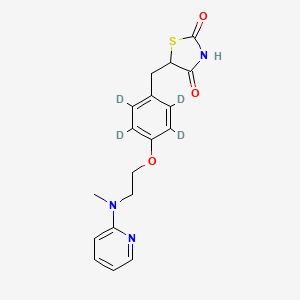

5-Hydroxy Rosiglitazone-d4-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H19N3O3S |

|---|---|

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

5-[[2,3,5,6-tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i5D,6D,7D,8D |

InChI-Schlüssel |

YASAKCUCGLMORW-KDWZCNHSSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCN(C)C3=CC=CC=N3)[2H] |

Kanonische SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Hydroxy Rosiglitazone-d4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy Rosiglitazone-d4 (B1165302), a deuterium-labeled metabolite of the antidiabetic drug Rosiglitazone (B1679542). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical assays. This guide covers the chemical properties, metabolic pathways, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it includes visual representations of relevant biological and experimental workflows to facilitate a deeper understanding.

Introduction

5-Hydroxy Rosiglitazone-d4 is the deuterated form of 5-Hydroxy Rosiglitazone, a primary active metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione class of drugs, which functions as an insulin (B600854) sensitizer (B1316253) by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved glycemic control in patients with type 2 diabetes.[3][4][5]

The metabolism of Rosiglitazone is extensive, primarily occurring in the liver via N-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 enzymes, predominantly CYP2C8 and to a lesser extent, CYP2C9.[1][3][4] 5-Hydroxy Rosiglitazone is one of the major metabolites formed through this process.

In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. 5-Hydroxy Rosiglitazone-d4 serves this purpose, offering a reliable tool for researchers due to its chemical and physical similarities to the endogenous metabolite, while its mass difference allows for clear differentiation in mass spectrometric analyses.[6][7]

Chemical and Physical Properties

The key chemical and physical properties of 5-Hydroxy Rosiglitazone-d4 are summarized in the table below. This data is essential for method development and instrument setup in analytical laboratories.

| Property | Value | Source |

| Chemical Name | 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione | [8] |

| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [8][9][10] |

| Molecular Weight | 377.45 g/mol | [8][9][10] |

| CAS Number | 1794759-89-9 | [8][10][11] |

| Appearance | Pale Yellow Solid | [9] |

| Solubility | Soluble in DMSO and Methanol | [9] |

| Storage Temperature | -20°C | [9] |

Signaling and Metabolic Pathways

Rosiglitazone Mechanism of Action: PPARγ Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating the PPARγ signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor binding to the regulation of gene expression.

Metabolic Pathway of Rosiglitazone

The biotransformation of Rosiglitazone in the liver is a critical aspect of its pharmacology. The following diagram outlines the primary metabolic pathways, including the formation of 5-Hydroxy Rosiglitazone.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of 5-Hydroxy Rosiglitazone in human plasma using 5-Hydroxy Rosiglitazone-d4 as an internal standard. This method is adapted from established procedures for Rosiglitazone and its metabolites.[12]

Materials and Reagents

-

5-Hydroxy Rosiglitazone (analytical standard)

-

5-Hydroxy Rosiglitazone-d4 (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of 5-Hydroxy Rosiglitazone-d4 working solution (e.g., 100 ng/mL in acetonitrile) and vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (5-Hydroxy Rosiglitazone) | m/z 374.1 → 151.1 |

| MRM Transition (5-Hydroxy Rosiglitazone-d4) | m/z 378.1 → 155.1 (inferred) |

| Collision Energy | Optimized for each transition |

Experimental Workflow

The diagram below provides a visual representation of the experimental workflow for a typical bioanalytical assay using an internal standard.

Data Presentation

The following table provides an example of how quantitative data for 5-Hydroxy Rosiglitazone and its deuterated internal standard can be presented. The mass-to-charge ratios are based on published data for the non-deuterated compound and inferred for the deuterated analog.[12]

| Analyte | Parent Ion (m/z) | Product Ion (m/z) |

| 5-Hydroxy Rosiglitazone | 374.1 | 151.1 |

| 5-Hydroxy Rosiglitazone-d4 | 378.1 | 155.1 |

Conclusion

5-Hydroxy Rosiglitazone-d4 is an indispensable tool for the accurate and reliable quantification of the major metabolite of Rosiglitazone in biological matrices. This technical guide has provided a comprehensive overview of its properties, the relevant biological pathways, and a detailed experimental protocol for its use as an internal standard in LC-MS/MS applications. The provided diagrams and data tables serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The methodologies and information presented herein should enable the development and validation of robust bioanalytical assays for preclinical and clinical studies involving Rosiglitazone.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Pharmacokinetics of rosiglitazone in patients with varying degrees of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Rosiglitazone-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for 5-Hydroxy Rosiglitazone-d4 (B1165302), a deuterated metabolite of the antidiabetic drug Rosiglitazone (B1679542). This document is intended to serve as a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Structure and Properties

5-Hydroxy Rosiglitazone-d4 is a stable isotope-labeled form of 5-Hydroxy Rosiglitazone, a primary metabolite of Rosiglitazone. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays.

Chemical Identity:

-

Chemical Name: 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione[1]

-

Synonyms: 5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1]

-

CAS Number: 1794759-89-9 (for ethylene-d4 (B1596295) labeled)[1][2], 1246817-46-8 (for phenyl-d4 labeled)[2][3][4]

Chemical Structure:

The chemical structure of 5-Hydroxy Rosiglitazone-d4, with deuterium atoms on the ethylene (B1197577) bridge, is depicted below. Another common variant involves deuteration of the phenyl ring.

Physicochemical Properties:

Quantitative data for 5-Hydroxy Rosiglitazone-d4 is limited. The table below summarizes available data for the metabolite and its parent compound, Rosiglitazone, for comparative purposes.

| Property | 5-Hydroxy Rosiglitazone-d4 | Rosiglitazone |

| Melting Point | 65-70°C[3] | 122-123°C[6] (as maleate (B1232345) salt) |

| Solubility | Soluble in DMSO, Methanol[3] | Readily soluble in ethanol (B145695) and buffered aqueous solution at pH 2.3[7] |

| pKa | Not available | 6.1, 6.8[7] |

| LogP | Not available | 2.4[6] |

| Appearance | Pale Yellow Solid[3] | White to off-white solid[7] |

Biological Context and Signaling Pathways

Rosiglitazone, the parent compound, is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[6][8] The metabolic fate of Rosiglitazone is of significant interest in understanding its efficacy and potential for drug-drug interactions.

Rosiglitazone Metabolism

Rosiglitazone is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) isoenzymes, with CYP2C8 being the major contributor and CYP2C9 playing a minor role.[8][9] The main metabolic pathways are N-demethylation and hydroxylation, leading to the formation of metabolites such as N-desmethylrosiglitazone and hydroxyrosiglitazones (e.g., 5-hydroxy rosiglitazone).[8][9][10] These metabolites are subsequently conjugated with sulfate (B86663) and glucuronic acid for excretion.[8][11]

PPARγ Signaling Pathway

Activation of PPARγ by Rosiglitazone leads to the transcription of genes involved in insulin (B600854) signaling, glucose uptake, and lipid metabolism. This ultimately results in improved insulin sensitivity.

Experimental Protocols

5-Hydroxy Rosiglitazone-d4 is primarily utilized in experimental settings as an internal standard for the quantification of 5-Hydroxy Rosiglitazone in biological matrices.

Synthesis of Rosiglitazone (General Scheme)

While a specific protocol for 5-Hydroxy Rosiglitazone-d4 is not publicly available, the general synthesis of Rosiglitazone involves a multi-step process. A representative synthetic route is outlined below, which could be adapted for the synthesis of its hydroxylated and deuterated analogue.

Analytical Method for Quantification in Plasma

A common application of 5-Hydroxy Rosiglitazone-d4 is in Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methods for pharmacokinetic studies.

Objective: To determine the concentration of 5-Hydroxy Rosiglitazone in rat plasma.

Materials:

-

Rat plasma samples

-

5-Hydroxy Rosiglitazone-d4 (as internal standard)

-

Acetonitrile (B52724) (for protein precipitation)

-

Formic acid

-

LC-HRMS system

Protocol:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add a known concentration of 5-Hydroxy Rosiglitazone-d4 solution in acetonitrile.

-

Vortex to mix and precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-HRMS Analysis:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

-

Flow Rate: A typical flow rate for analytical LC.

-

Mass Spectrometry: Operate in positive ion mode, monitoring for the specific m/z transitions of 5-Hydroxy Rosiglitazone and 5-Hydroxy Rosiglitazone-d4.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 5-Hydroxy Rosiglitazone.

-

Determine the peak area ratio of the analyte to the internal standard (5-Hydroxy Rosiglitazone-d4).

-

Calculate the concentration of 5-Hydroxy Rosiglitazone in the plasma samples from the calibration curve.

-

Experimental Workflow: Pharmacokinetic Study

The use of 5-Hydroxy Rosiglitazone-d4 is integral to the workflow of pharmacokinetic (PK) studies of Rosiglitazone.

Conclusion

5-Hydroxy Rosiglitazone-d4 is an essential tool for the accurate quantification of the 5-Hydroxy Rosiglitazone metabolite in preclinical and clinical research. Its use as an internal standard in advanced analytical techniques like LC-HRMS allows for robust and reliable pharmacokinetic profiling of Rosiglitazone. A thorough understanding of its properties and the metabolic pathways of its parent compound is critical for researchers in the field of drug development and metabolic diseases.

References

- 1. 5-Hydroxy Rosiglitazone-d4 | 1794759-89-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]

- 3. usbio.net [usbio.net]

- 4. 5-Hydroxy rosiglitazone-d4/CAS:1246817-46-8-HXCHEM [hxchem.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rosiglitazone [drugfuture.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Rosiglitazone (Avandia) [ebmconsult.com]

Synthesis and Characterization of 5-Hydroxy Rosiglitazone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Rosiglitazone-d4, a crucial internal standard for pharmacokinetic and metabolic studies of Rosiglitazone (B1679542). Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, is primarily metabolized in the liver by cytochrome P450 enzymes, with 5-hydroxy rosiglitazone being one of its major metabolites.[1][2][3] The deuterated analog serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry.

Synthesis of 5-Hydroxy Rosiglitazone-d4

The synthesis of 5-Hydroxy Rosiglitazone-d4 is a multi-step process that involves the preparation of key intermediates, including the deuterated side chain and the hydroxylated pyridine (B92270) ring, followed by their coupling and final cyclization. While specific proprietary methods may vary, a plausible synthetic approach is outlined below.

Synthetic Pathway Overview

The synthesis commences with the preparation of a deuterated ethanolamine (B43304) derivative, which is then coupled with a protected 5-hydroxypyridine intermediate. The resulting ether is then condensed with 4-fluorobenzaldehyde, followed by a Knoevenagel condensation with 2,4-thiazolidinedione (B21345) and subsequent reduction to yield the final product.

References

A Technical Guide to Rosiglitazone Metabolism and the Formation of 5-Hydroxy Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone (B1679542), a member of the thiazolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the metabolism of rosiglitazone, with a particular focus on the formation of its major metabolite, 5-hydroxy rosiglitazone. This document details the enzymatic pathways involved, presents quantitative metabolic data, outlines key experimental protocols for studying its biotransformation, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Rosiglitazone acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[1] The clearance of rosiglitazone is primarily achieved through extensive hepatic metabolism.[2][3] Understanding the specifics of these metabolic pathways is crucial for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions, and ensuring patient safety. The primary routes of rosiglitazone metabolism are N-demethylation and hydroxylation, leading to the formation of various metabolites that are subsequently conjugated and excreted.[2][4] This guide will delve into the core aspects of these processes.

Primary Metabolic Pathways of Rosiglitazone

The biotransformation of rosiglitazone is predominantly an oxidative process mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4] The two principal initial metabolic pathways are:

-

Hydroxylation: This process involves the addition of a hydroxyl group to the pyridine (B92270) ring of the rosiglitazone molecule. The major product of this pathway is para-hydroxy rosiglitazone, also referred to as 5-hydroxy rosiglitazone.[5][6] A minor product, ortho-hydroxy rosiglitazone, is also formed.[5]

-

N-demethylation: This pathway involves the removal of a methyl group from the nitrogen atom of the pyridylamino side chain, resulting in the formation of N-desmethyl rosiglitazone.[5][6] This metabolite can undergo further hydroxylation before phase II metabolism.[6]

Following these initial oxidative steps, the metabolites undergo Phase II conjugation reactions, primarily sulphation and glucuronidation, to form more water-soluble compounds that are readily excreted in the urine and feces.[4][6] Approximately 64% of a dose is eliminated in the urine and 23% in the feces.[4]

Enzymology of Rosiglitazone Metabolism

Extensive in vitro studies utilizing human liver microsomes, recombinant human CYP enzymes, and specific chemical inhibitors have elucidated the key enzymes responsible for rosiglitazone metabolism.

-

CYP2C8: This is unequivocally the primary enzyme responsible for both the hydroxylation and N-demethylation of rosiglitazone.[5][7] Strong correlations have been observed between the rate of rosiglitazone metabolism and CYP2C8 activity (e.g., paclitaxel (B517696) 6α-hydroxylation).[5][8]

-

CYP2C9: This enzyme plays a minor role in the metabolism of rosiglitazone, contributing to a lesser extent to both major metabolic pathways.[5][6] The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four-fold higher than that of CYP2C9.[6]

-

Other CYPs: While CYP2C8 and CYP2C9 are the main contributors, some studies suggest minor involvement of other enzymes like CYP3A4 and CYP2E1.[9][10]

The predominant role of CYP2C8 has significant clinical implications, as co-administration of drugs that inhibit or induce this enzyme can markedly alter rosiglitazone's plasma concentrations.[11]

Metabolic Pathway Diagram

Caption: Metabolic pathway of Rosiglitazone.

Quantitative Data on Rosiglitazone Metabolism

The following tables summarize key quantitative data from in vitro studies on rosiglitazone metabolism.

Table 1: Kinetic Parameters for Rosiglitazone Metabolite Formation

| Metabolite | Enzyme System | Apparent Km (µM) | Apparent Vmax (nmol/h/mg protein) | Reference |

| para-Hydroxy Rosiglitazone | Human Liver Microsomes (n=3) | 5 - 9 | 22 - 76 | [5] |

| para-Hydroxy Rosiglitazone | Recombinant CYP2C8 | 7 | 7 | [5] |

| N-desmethyl Rosiglitazone | Human Liver Microsomes (n=3) | 8 - 14 | 26 - 91 | [5] |

| N-desmethyl Rosiglitazone | Recombinant CYP2C8 | 11 | 10 | [5] |

| N-desmethyl Rosiglitazone | Recombinant CYP2C9 | 34 | 3 | [5] |

Data represent ranges or mean values as reported in the cited literature.

Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors

| Metabolic Pathway | Inhibitor (Target Enzyme) | Concentration | % Inhibition (approx.) | Reference |

| para-Hydroxylation | 13-cis Retinoic Acid (CYP2C8) | 142 µM | >50% | [5] |

| N-demethylation | 13-cis Retinoic Acid (CYP2C8) | 142 µM | >50% | [5] |

| para-Hydroxylation | Sulphaphenazole (CYP2C9) | 10 µM | <30% | [5] |

| N-demethylation | Sulphaphenazole (CYP2C9) | 10 µM | <30% | [5] |

| Overall Rosiglitazone Metabolism | Montelukast (CYP2C8) | 0.02 µM | 49% | [10] |

| Overall Rosiglitazone Metabolism | Ketoconazole (CYP3A4) | 1 µM | 52% | [10] |

| Overall Rosiglitazone Metabolism | Diethyldithiocarbamate (CYP2E1) | - | 41% | [10] |

Inhibition percentages are approximate and may vary based on experimental conditions.

Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes

| CYP Enzyme | Probe Substrate | IC50 (µM) | Reference |

| CYP2C8 | Paclitaxel | 18 | [5] |

| CYP2C9 | Tolbutamide | 50 | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of drug metabolism. The following sections outline typical protocols for in vitro investigations of rosiglitazone metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the rate of metabolite formation in a pooled human liver microsomal system.

Materials:

-

Human Liver Microsomes (HLM)

-

Rosiglitazone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a stock solution of rosiglitazone in a suitable solvent (e.g., methanol). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, HLM (e.g., 0.3-1.0 mg/mL final protein concentration), and rosiglitazone (e.g., 10 µM final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 5-25 minutes).[5][10]

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of rosiglitazone and its metabolites (5-hydroxy rosiglitazone, N-desmethyl rosiglitazone) using a validated LC-MS/MS method.

-

Controls: Run parallel incubations without the NADPH regenerating system to confirm that metabolism is P450-dependent.[5]

CYP Inhibition Assay

This protocol assesses the contribution of specific CYP isozymes using chemical inhibitors.

Procedure:

-

Follow the protocol for In Vitro Metabolism (Section 4.1).

-

Prior to the pre-incubation step, add a known selective inhibitor for a specific CYP enzyme to the incubation mixture.[5]

-

Ensure the final solvent concentration is kept low (e.g., <2% v/v) to avoid affecting enzyme activity.[5]

-

Compare the rate of metabolite formation in the presence of the inhibitor to a control incubation (with solvent only) to calculate the percent inhibition.

Experimental Workflow Diagram

Caption: Workflow for in vitro Rosiglitazone metabolism studies.

Conclusion

The metabolism of rosiglitazone is a well-characterized process dominated by CYP2C8-mediated hydroxylation and N-demethylation, with a minor contribution from CYP2C9. The primary hydroxylated metabolite is 5-hydroxy rosiglitazone. The heavy reliance on CYP2C8 for its clearance makes rosiglitazone susceptible to clinically significant drug-drug interactions with inhibitors and inducers of this enzyme. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of thiazolidinedione metabolism and the broader field of drug biotransformation. A thorough understanding of these metabolic pathways is paramount for the safe and effective use of rosiglitazone and for the development of future therapeutic agents.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. Pilot study of rosiglitazone as an in vivo probe of paclitaxel exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiologically based pharmacokinetic modeling of CYP2C8 substrate rosiglitazone and its metabolite to predict metabolic drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Rosiglitazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Rosiglitazone (B1679542), a member of the thiazolidinedione class of insulin-sensitizing drugs. This document details the primary metabolic pathways, the enzymes responsible for its biotransformation, and quantitative data derived from various studies. Detailed experimental protocols for conducting in vitro metabolism studies are also provided, along with visualizations of key processes to aid in understanding.

Introduction to Rosiglitazone Metabolism

Rosiglitazone undergoes extensive hepatic metabolism primarily through oxidation. The two major initial metabolic routes are N-demethylation of the methylamino group and hydroxylation of the pyridine (B92270) ring.[1][2][3] These phase I metabolites can then undergo further phase II conjugation reactions, such as sulfation and glucuronidation, before excretion.[3] The metabolites of Rosiglitazone are considerably less potent than the parent compound and are not expected to contribute significantly to its therapeutic effect.[4]

Key Metabolic Pathways and Enzymes

The biotransformation of Rosiglitazone is predominantly mediated by the cytochrome P450 (CYP) enzyme system.

-

N-demethylation: This process involves the removal of a methyl group from the nitrogen atom in the pyridine ring linkage, leading to the formation of N-desmethyl Rosiglitazone.[1][5]

-

Hydroxylation: This involves the addition of a hydroxyl group to the pyridine ring, resulting in the formation of para-hydroxy Rosiglitazone and, to a lesser extent, ortho-hydroxy Rosiglitazone.[1]

The primary enzyme responsible for both N-demethylation and hydroxylation of Rosiglitazone is CYP2C8 .[1][6][7] A minor contribution to these metabolic pathways is also made by CYP2C9 .[1][6][7] Some studies have suggested the potential involvement of other enzymes, such as CYP3A4 and CYP2E1, in the overall metabolism of Rosiglitazone, particularly when considering the total substrate depletion.[2][8] The enzymatic activity of CYP2C8 towards Rosiglitazone is approximately four times higher than that of CYP2C9.[3]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters for the in vitro metabolism of Rosiglitazone.

Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Km (μM) | Vmax (nmol/h/mg protein) | Reference |

| para-Hydroxylation | CYP2C8 | ~4 - 20 (mean ~10) | ~30 - 130 (mean ~75) | [1] |

| N-demethylation | CYP2C8 | ~4 - 20 (mean ~10) | ~30 - 130 (mean ~75) | [1] |

| Overall Metabolism | Mixed CYPs | 17.1 - 29.8 (mean ~25) | 0.89 - 3.12 (nmol/min/mg protein) | [2] |

Table 2: Inhibition of Rosiglitazone Metabolism by CYP-Specific Inhibitors

| Inhibitor | Target Enzyme | Concentration | % Inhibition of Rosiglitazone Metabolism | Reference |

| 13-cis Retinoic Acid | CYP2C8 | Not specified | >50% | [1] |

| Montelukast | CYP2C8 | 0.02 µM | ~69% | [2] |

| Sulphaphenazole | CYP2C9 | Not specified | <30% | [1] |

| Sulphaphenazole | CYP2C9 | 10 µM | ~42% | [2] |

| Ketoconazole | CYP3A4 | 1 µM | ~52% | [2] |

| Diethyldithiocarbamate | CYP2E1 | 40 µM | ~41% | [2] |

Table 3: Inhibitory Potential of Rosiglitazone on CYP Enzymes

| CYP Enzyme | Probe Substrate | IC50 (μM) | Reference |

| CYP2C8 | Paclitaxel 6α-hydroxylase | 18 | [1] |

| CYP2C9 | Tolbutamide hydroxylase | 50 | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of Rosiglitazone.

Incubation with Human Liver Microsomes

This protocol is designed to assess the formation of Rosiglitazone metabolites in a human liver microsomal system.

Materials:

-

Rosiglitazone (radiolabeled, e.g., [14C]-Rosiglitazone, or non-labeled)

-

Pooled human liver microsomes (HLMs)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

Methanol or other suitable solvent for Rosiglitazone

-

Shaking water bath at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) or methanol)

-

Centrifuge

Procedure:

-

Prepare a stock solution of Rosiglitazone in a suitable solvent.

-

In a microcentrifuge tube, combine the human liver microsomes (e.g., final concentration of 0.4 mg/mL), potassium phosphate buffer, and Rosiglitazone (e.g., final concentration of 10 μM).[1]

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[1]

-

Initiate the metabolic reaction by adding the NADPH generating system.[1]

-

Incubate for a predetermined time (e.g., 5-25 minutes) at 37°C, ensuring linear reaction kinetics.[1][2]

-

Terminate the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis by HPLC or LC-MS/MS.

CYP Inhibition Studies

This protocol is used to identify the specific CYP enzymes involved in Rosiglitazone metabolism using chemical inhibitors.

Materials:

-

All materials from the previous protocol.

-

Specific CYP inhibitors (e.g., 13-cis retinoic acid for CYP2C8, sulphaphenazole for CYP2C9).

Procedure:

-

Follow steps 1 and 2 of the previous protocol.

-

Add the specific CYP inhibitor at a known concentration to the incubation mixture.

-

Pre-incubate the mixture (microsomes, buffer, Rosiglitazone, and inhibitor) for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the NADPH generating system.

-

Continue with steps 5-8 of the previous protocol.

-

Compare the rate of metabolite formation in the presence of the inhibitor to a control incubation without the inhibitor to determine the percent inhibition.

Analytical Methodology: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

This method is suitable for the quantification of Rosiglitazone in plasma or microsomal incubates.

-

Column: C18 column.[9]

-

Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: Fluorescence detection with excitation at 247 nm and emission at 367 nm.[9]

-

Sample Preparation: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or protein precipitation.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a highly sensitive and specific method for the simultaneous quantification of Rosiglitazone and its metabolites.

-

Column: C18 column (e.g., Luna C18, 100 mm x 2.0 mm, 3-μm particle size).[10]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[10]

-

Flow Rate: 0.2 mL/min.[10]

-

Ionization: Positive electrospray ionization (ESI+).[10]

-

Detection: Selected reaction monitoring (SRM) of specific precursor-to-product ion transitions.[10]

-

Sample Preparation: Simple protein precipitation with acetonitrile.[10]

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathways of Rosiglitazone.

Caption: Experimental workflow for in vitro metabolism studies.

References

- 1. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method | springermedizin.de [springermedizin.de]

- 6. pharmaron.com [pharmaron.com]

- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 8. Pharmacokinetics and pharmacodynamics of rosiglitazone in relation to CYP2C8 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Rosiglitazone-d4 certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for 5-Hydroxy Rosiglitazone-d4 (B1165302)

Introduction

5-Hydroxy Rosiglitazone-d4 is the deuterated form of 5-Hydroxy Rosiglitazone, a primary metabolite of the antidiabetic drug Rosiglitazone.[1][2] Deuterated standards, where hydrogen atoms are replaced by a stable isotope, deuterium (B1214612), are critical tools in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3] They serve as ideal internal standards for quantitative analysis in complex biological matrices, enabling high accuracy and reproducibility by correcting for variations during sample preparation and analysis.[3][4] This guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 5-Hydroxy Rosiglitazone-d4, intended for researchers and professionals in drug metabolism, pharmacokinetics (DMPK), and clinical analysis.

Data Presentation: Certificate of Analysis Summary

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications and provides detailed results of quality control testing.[5][6] The data for 5-Hydroxy Rosiglitazone-d4 is typically organized into the following sections.

Table 1: Product Identification and Physicochemical Properties

This section provides fundamental information identifying the compound.

| Parameter | Specification | Source |

| Chemical Name | 5-(4-(2-((5-hydroxypyridin-2-yl)(methyl)amino)ethoxy-1,1,2,2-d4)benzyl)thiazolidine-2,4-dione | [7] |

| CAS Number | 1794759-89-9 (for Ethylene-d4) / 1246817-46-8 (for Phenyl-d4) | [4][8] |

| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [4][9] |

| Molecular Weight | 377.45 g/mol | [4][9] |

| Appearance | Pale Yellow Solid | [9] |

| Solubility | Soluble in DMSO, Methanol | [9] |

| Storage Condition | -20°C | [9] |

Table 2: Quantitative Analytical Data

This table summarizes the results from rigorous analytical testing to certify the quality of the standard. Values presented here are representative examples.

| Analysis | Method | Result |

| Chemical Purity | HPLC (UV, 245 nm) | 99.8% |

| Identity Confirmation | LC-MS (ESI+) | Conforms to Structure |

| Isotopic Purity | LC-MS (ESI+) | 99.5% Deuterated |

| Deuterium Incorporation | LC-MS (ESI+) | ≥99% d₄ |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to Structure |

| Residual Solvents | GC-MS | <0.1% |

Metabolic Pathway of Rosiglitazone

Rosiglitazone is an insulin-sensitizing agent that is extensively metabolized in the liver.[10] The primary metabolic pathways are N-demethylation and hydroxylation, catalyzed mainly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2] The formation of 5-Hydroxy Rosiglitazone is a key step in its metabolism.

Caption: Metabolic conversion of Rosiglitazone to its hydroxylated metabolite.

Experimental Protocols

Detailed and validated analytical methods are essential for certifying a reference standard.[6][11] The following protocols are representative of the procedures used to generate the data in a CoA.

Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity and Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound and determine its isotopic distribution.

-

Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Utilizes the same HPLC method as described in Protocol 1 to ensure separation prior to mass analysis.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

Mass Analysis: Full scan mode from m/z 100-1000.

-

Identity Confirmation: The measured monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical exact mass.

-

Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to the d₀, d₁, d₂, d₃, and d₄ species are measured. Isotopic purity is calculated as the percentage of the d₄ species relative to all isotopic forms.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise chemical structure and the location of the deuterium labels.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: ~5-10 mg of the compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the overall carbon skeleton.

Analytical Certification Workflow

The process of creating a certified reference material involves multiple, sequential steps to ensure quality and accuracy from start to finish.

Caption: Standard workflow for the certification of a chemical reference material.

Interrelation of Analytical Data for Certification

The final Certificate of Analysis is a synthesis of data from orthogonal analytical techniques. Each test provides a crucial piece of information that, when combined, gives a complete picture of the material's quality.

Caption: Logical relationship between analytical tests and final CoA specifications.

Conclusion

A comprehensive Certificate of Analysis for 5-Hydroxy Rosiglitazone-d4 is indispensable for ensuring the reliability and accuracy of quantitative bioanalytical studies. By providing transparent data on identity, purity, isotopic enrichment, and structure, backed by detailed experimental protocols, the CoA gives researchers and drug development professionals confidence in their internal standard. This ultimately leads to more robust and defensible scientific outcomes in the fields of pharmacology and clinical diagnostics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. 5-Hydroxy Rosiglitazone-d4 | 1794759-89-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. 5-Hydroxy rosiglitazone-d4 sulphate potassium salt | Axios Research [axios-research.com]

- 9. usbio.net [usbio.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. jctlmdb.org [jctlmdb.org]

A Technical Guide to the Pharmacokinetic Profile of Rosiglitazone and its Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic properties of rosiglitazone (B1679542), a thiazolidinedione class antidiabetic agent, and its primary metabolites. The information is compiled from peer-reviewed literature and public data sources to serve as a technical resource for professionals in drug development and clinical research.

Executive Summary

Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin (B600854) sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver.[1][2] Its pharmacokinetic profile is characterized by rapid and nearly complete absorption, high plasma protein binding, and extensive hepatic metabolism. The primary metabolic pathways are N-demethylation and hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[1][3][4][5][6] The resulting metabolites are significantly less potent than the parent compound and are excreted mainly in the urine after conjugation.[2][5] This guide details the absorption, distribution, metabolism, and excretion (ADME) parameters, presents quantitative data in tabular format, describes the experimental protocols used for their determination, and visualizes the core metabolic pathways and experimental workflows.

Pharmacokinetic Profile

Absorption

Rosiglitazone is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically observed approximately 1 hour after dosing in a fasted state.[1][7] The absolute bioavailability is exceptionally high, estimated to be 99%.[1][2][7][8] The administration of rosiglitazone with food does not significantly alter the overall exposure (AUC), though it may lead to a minor decrease in Cmax (around 28%) and a delay in Tmax, changes that are not considered clinically significant.[1]

Distribution

Rosiglitazone is highly bound to plasma proteins, with a binding fraction of 99.8%, primarily to albumin.[1][6][7] The mean oral steady-state volume of distribution (Vss/F) is approximately 17.6 liters.[1][2]

Metabolism

Rosiglitazone undergoes extensive hepatic metabolism, and no unchanged drug is excreted in the urine.[2][5][7] The principal routes of Phase I metabolism are N-demethylation and hydroxylation of the pyridine (B92270) ring.[3][5][8]

-

Key Enzymes: In vitro studies have conclusively identified Cytochrome P450 2C8 (CYP2C8) as the primary enzyme responsible for rosiglitazone's metabolism.[3][4][6] CYP2C9 also contributes, but to a minor extent.[3][4][5] The enzymatic activity of CYP2C8 for rosiglitazone metabolism is approximately four times higher than that of CYP2C9.[4]

-

Major Metabolites: The two major metabolites formed are N-desmethyl rosiglitazone and para-hydroxy rosiglitazone .[3][4] A minor metabolite, ortho-hydroxy rosiglitazone, is also formed.[3]

-

Phase II Conjugation: Following Phase I metabolism, the metabolites undergo conjugation with sulfate (B86663) and glucuronic acid before excretion.[1][5][9] Para-hydroxy rosiglitazone is primarily detected in plasma as its conjugated sulfate metabolite.[4]

-

Metabolite Activity: All circulating metabolites are considerably less potent than the parent rosiglitazone and are not expected to contribute to its insulin-sensitizing effects.[2][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rosiglitazone (Avandia) [ebmconsult.com]

- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rosiglitazone in the treatment of type 2 diabetes mellitus: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydroxy Rosiglitazone-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Rosiglitazone-d4 as an internal standard in the quantitative analysis of 5-Hydroxy Rosiglitazone and its parent drug, Rosiglitazone. The protocols detailed below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common analytical technique in pharmacokinetic and drug metabolism studies.

Introduction

Rosiglitazone is an oral anti-diabetic drug that belongs to the thiazolidinedione class of medications.[1] It functions by improving insulin (B600854) sensitivity. The metabolism of Rosiglitazone is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, particularly CYP2C8 and to a lesser extent, CYP2C9.[2][3] The major metabolic pathways include N-demethylation and hydroxylation.[2][4] One of the key metabolites is 5-Hydroxy Rosiglitazone.

Accurate quantification of drugs and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[5] 5-Hydroxy Rosiglitazone-d4, a deuterated analog of 5-Hydroxy Rosiglitazone, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass-to-charge ratio (m/z).[5]

Rosiglitazone Metabolism Pathway

The metabolic conversion of Rosiglitazone to its hydroxylated and demethylated metabolites is a critical aspect of its pharmacology.

Caption: Metabolic pathway of Rosiglitazone.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Analytes: Rosiglitazone, 5-Hydroxy Rosiglitazone

-

Internal Standard: 5-Hydroxy Rosiglitazone-d4

-

Biological Matrix: Human plasma, rat plasma, etc.

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Water (deionized or Milli-Q)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Rosiglitazone, 5-Hydroxy Rosiglitazone, and 5-Hydroxy Rosiglitazone-d4 in methanol to prepare individual 1 mg/mL stock solutions.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water).

-

Prepare a working internal standard solution of 5-Hydroxy Rosiglitazone-d4 at an appropriate concentration (e.g., 100 ng/mL).

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting analytes from plasma samples.

-

Spike: To 100 µL of blank plasma, add the appropriate amount of analyte working solution to prepare calibration standards and quality control (QC) samples. For unknown samples, use 100 µL of the sample.

-

Add Internal Standard: Add 10 µL of the 100 ng/mL 5-Hydroxy Rosiglitazone-d4 working solution to all samples (except blanks).

-

Precipitate: Add 300 µL of cold acetonitrile to each sample.

-

Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

-

Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Experimental Workflow

References

- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Quantitative Analysis of Rosiglitazone and its Major Metabolites in Human Plasma by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosiglitazone (B1679542) is an oral anti-diabetic agent from the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in glucose regulation and insulin (B600854) sensitivity. The metabolism of Rosiglitazone is extensive, with the primary routes being N-demethylation and hydroxylation, primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9.[1][2][3] The major metabolites identified in human plasma are N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone.[1][3][4] Monitoring the plasma concentrations of Rosiglitazone and its key metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding its disposition in humans.[5]

This application note presents a sensitive and robust LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its two major metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high selectivity and sensitivity for bioanalytical applications.

Metabolic Pathway

Rosiglitazone undergoes extensive metabolism in the liver. The two primary metabolic pathways are N-demethylation to form N-desmethyl Rosiglitazone and hydroxylation to form p-hydroxy Rosiglitazone.[3][5] These reactions are catalyzed mainly by the CYP2C8 enzyme, with a minor contribution from CYP2C9.[1][3]

Caption: Metabolic pathway of Rosiglitazone.

Experimental Workflow

The analytical workflow consists of sample preparation involving protein precipitation, followed by chromatographic separation using a C18 column and subsequent detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

This protocol is based on a simple and efficient protein precipitation method.[4]

Materials:

-

Human plasma samples

-

Rosiglitazone, N-desmethyl Rosiglitazone, and p-hydroxy Rosiglitazone analytical standards

-

Rosiglitazone-d3 (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL Rosiglitazone-d3).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent |

| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water[4] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.5 minutes[4] |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Dependent on instrument |

| Gas Flow | Dependent on instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Rosiglitazone | 358.1 | 135.1[4] |

| N-desmethyl Rosiglitazone | 344.2 | 121.1[4] |

| p-hydroxy Rosiglitazone | 374.1 | 151.1[4] |

| Rosiglitazone-d3 (IS) | 361.1 | 138.1[4] |

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below based on published data.

Quantitative Data Summary:

| Parameter | Rosiglitazone | N-desmethyl Rosiglitazone | p-hydroxy Rosiglitazone |

| Linear Range (ng/mL) | 1 - 500[4] | 1 - 150[4] | 1 - 25[4] |

| LLOQ (ng/mL) | 1[4] | 1[4] | 1[4] |

| Accuracy (%) | 93.3 - 112.3[4] | 93.3 - 112.3[4] | 93.3 - 112.3[4] |

| Precision (CV%) | < 14.4[4] | < 14.4[4] | < 14.4[4] |

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and specific LC-MS/MS method for the simultaneous quantification of Rosiglitazone and its major metabolites, N-desmethyl Rosiglitazone and p-hydroxy Rosiglitazone, in human plasma. The simple sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and drug metabolism studies.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Rosiglitazone and its Metabolites in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of rosiglitazone (B1679542) and its major metabolites, N-desmethyl rosiglitazone and p-hydroxy rosiglitazone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for pharmacokinetic studies. Rosiglitazone, an anti-diabetic drug of the thiazolidinedione class, is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent, CYP2C9.[1][2][3][4] The primary metabolic pathways are N-demethylation and hydroxylation.[1][2][5] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with providing key quantitative data from validated methods.

Metabolic Pathway of Rosiglitazone

Rosiglitazone undergoes extensive metabolism in the liver. The main routes of biotransformation are N-demethylation and hydroxylation, catalyzed predominantly by the CYP2C8 isoenzyme, with a minor contribution from CYP2C9.[1][2][3][4] This process leads to the formation of two major metabolites: N-desmethyl rosiglitazone and p-hydroxy rosiglitazone.[4][6] These phase I metabolites can then undergo phase II metabolism, involving conjugation with sulfate (B86663) and glucuronic acid, before excretion.[1][2][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of rosiglitazone and its metabolites in human plasma.[6]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Rosiglitazone | 1 - 500 | 1 |

| N-desmethyl Rosiglitazone | 1 - 150 | 1 |

| p-hydroxy Rosiglitazone | 1 - 25 | 1 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| Rosiglitazone | 1 | 8.5 | 105.3 |

| 3 | 6.4 | 102.7 | |

| 40 | 4.2 | 101.5 | |

| 400 | 3.8 | 98.8 | |

| N-desmethyl Rosiglitazone | 1 | 14.4 | 112.3 |

| 3 | 9.8 | 104.7 | |

| 30 | 5.1 | 99.3 | |

| 120 | 4.5 | 98.5 | |

| p-hydroxy Rosiglitazone | 1 | 12.1 | 93.3 |

| 3 | 7.9 | 101.3 | |

| 10 | 6.2 | 103.0 | |

| 20 | 5.4 | 101.5 |

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for the extraction of the analytes from human plasma.[6]

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL of rosiglitazone-d3).[6]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.[6]

Table 3: Chromatographic Conditions

| Parameter | Value |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes |

Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.[6]

Table 4: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rosiglitazone | 358.1 | 135.1 |

| N-desmethyl Rosiglitazone | 344.2 | 121.1 |

| p-hydroxy Rosiglitazone | 374.1 | 151.1 |

| Rosiglitazone-d3 (IS) | 361.1 | 138.1 |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for pharmacokinetic and drug metabolism studies in clinical and research settings.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosiglitazone Metabolism in Human Liver Microsomes Using a Substrate Depletion Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioanalysis of Rosiglitazone: A Guide to Sample Preparation Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Rosiglitazone (B1679542) in biological matrices, primarily human plasma, for bioanalytical applications. The focus is on three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class. Accurate and reliable quantification of Rosiglitazone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The complexity of biological matrices necessitates a robust sample preparation procedure to remove interfering substances such as proteins and phospholipids, which can adversely affect the performance of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The choice of sample preparation technique can significantly impact the recovery, sensitivity, and reproducibility of the bioanalytical method.

Comparative Quantitative Data

The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes the quantitative data from various studies on the bioanalysis of Rosiglitazone using different sample preparation techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | >80%[1] | ~79%[2], >90%[3], ≥ 91%[4] | >91.2%[5] |

| Matrix Effect | Can be significant; acetonitrile (B52724) precipitation is effective but may have analyte coprecipitation.[1] | Generally cleaner extracts than PPT. | Considered to provide the cleanest extracts with the lowest matrix effect.[6][7] |

| Lower Limit of Quantitation (LLOQ) | 3 ng/mL[8] | 5 ng/mL[3], 2.5 ng/mL[4] | 0.1 ng/mL[5] |

| Linearity Range (ng/mL) | 5 - 800[4] | 5 - 1250[2] | 0.1 - (concentration varies)[5] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.

Objective: To precipitate and remove plasma proteins to free Rosiglitazone for analysis.

Materials:

-

Human plasma sample

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Pioglitazone or a deuterated standard)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

-

Syringe filters (0.2 µm) (optional)

-

Autosampler vials

Protocol:

-

Thaw frozen plasma samples at room temperature (approximately 25°C).

-

Vortex the thawed plasma sample to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard solution to the plasma sample.

-

Add 250 µL of cold acetonitrile (ACN) to the microcentrifuge tube. This corresponds to a 2.5:1 ratio of ACN to plasma.[9]

-

Vortex the mixture vigorously for 5 seconds to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge the tube for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Optionally, the supernatant can be filtered through a 0.2 µm syringe filter before transferring to the vial.

-

Inject an appropriate volume (e.g., 2 µL) of the supernatant into the analytical instrument (e.g., LC-MS/MS).[9]

Workflow for Protein Precipitation ```dot digraph "Protein Precipitation Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

plasma [label="Plasma Sample (100 µL)"]; is [label="Add Internal\nStandard (50 µL)"]; acn [label="Add Acetonitrile\n(250 µL)"]; vortex [label="Vortex (5s)"]; centrifuge [label="Centrifuge\n(2 min @ 14,800 rpm)"]; supernatant [label="Collect Supernatant"]; analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

plasma -> is [arrowhead=vee]; is -> acn [arrowhead=vee]; acn -> vortex [arrowhead=vee]; vortex -> centrifuge [arrowhead=vee]; centrifuge -> supernatant [arrowhead=vee]; supernatant -> analysis [arrowhead=vee]; }

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample. C18 cartridges are commonly used for the extraction of Rosiglitazone. A simplified 3-step protocol using Oasis HLB sorbent is also an effective alternative. [10] Objective: To selectively isolate and concentrate Rosiglitazone from the plasma matrix, resulting in a very clean extract.

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18, 50mg) [5]* SPE vacuum manifold or positive pressure manifold

-

Conditioning Solution: 90/10 Methanol/Water with 0.1% Trifluoroacetic Acid (TFA) [11]* Equilibration/Load Solution: 0.1% TFA in Water [11]* Desalting (Wash) Solution: 5% Methanol/Water with 0.1% TFA [11]* Elution Solution: 50/50 Acetonitrile/Water with 0.1% TFA [11]* Evaporation system

-

Reconstitution solvent

-

Autosampler vials

Protocol (C18 Cartridge):

-

Sample Pre-treatment: Dilute the plasma sample with an equal volume of 4% H3PO4. Add the internal standard.

-

Conditioning: Pass 3 mL of the Conditioning Solution through the SPE cartridge. Do not allow the cartridge to dry. [11]3. Equilibration: Pass 2 mL of the Equilibration/Load Solution through the cartridge. Do not allow the cartridge to dry. [11]4. Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of approximately 1 drop/second. [11]5. Washing (Desalting): Pass 1 mL of the Desalting Solution through the cartridge to remove salts and other polar impurities. [11]6. Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute Rosiglitazone from the cartridge by slowly passing 1 mL of the Elution Solution through the cartridge. Collect the eluate in a clean tube. [11]8. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solvent.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow for Solid-Phase Extraction

Conclusion

The choice of sample preparation technique for the bioanalysis of Rosiglitazone depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract with good recovery. Solid-phase extraction is the most selective method, yielding the cleanest extracts and lowest matrix effects, which is often necessary for achieving the lowest limits of quantitation. The protocols provided herein offer a detailed guide for implementing these techniques in a research or drug development setting. Method validation should always be performed to ensure the chosen sample preparation technique meets the required performance criteria for the intended analytical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of trace rosiglitazone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. a protein precipitation extraction method [protocols.io]

- 10. waters.com [waters.com]

- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

Preparation of 5-Hydroxy Rosiglitazone-d4 Stock and Working Solutions for Bioanalytical Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and bioanalysis.

Introduction: 5-Hydroxy Rosiglitazone-d4 is a stable isotope-labeled internal standard for 5-Hydroxy Rosiglitazone (B1679542), a major active metabolite of the antidiabetic drug Rosiglitazone. Accurate and precise quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the preparation of stock and working solutions of 5-Hydroxy Rosiglitazone-d4 to be used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Data and Storage Recommendations

A summary of the key physicochemical properties of 5-Hydroxy Rosiglitazone-d4 is provided in the table below. Adherence to the recommended storage conditions is critical to ensure the stability and integrity of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅D₄N₃O₄S | [1] |

| Molecular Weight | 377.45 g/mol | [1] |

| Appearance | Pale Yellow Solid | [1] |

| Solubility | DMSO, Methanol (B129727) | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Materials and Equipment

-

5-Hydroxy Rosiglitazone-d4 powder

-

Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Acetonitrile (B52724), HPLC grade or higher

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Vortex mixer

-

Amber glass vials for storage

Protocol 1: Preparation of 5-Hydroxy Rosiglitazone-d4 Stock Solution (1 mg/mL)

This protocol describes the preparation of a primary stock solution of 5-Hydroxy Rosiglitazone-d4 at a concentration of 1 mg/mL.

-

Equilibration: Allow the vial containing 5-Hydroxy Rosiglitazone-d4 powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a suitable amount of 5-Hydroxy Rosiglitazone-d4 powder (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a small amount of DMSO to dissolve the powder completely. For instance, for 1 mg of the compound, dissolve it in approximately 0.5 mL of DMSO. Vortex gently until the solid is fully dissolved.

-

Volume Adjustment: Once the powder is completely dissolved, add methanol to the volumetric flask to reach the final desired volume (e.g., 1 mL for a 1 mg/mL solution).

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution into amber glass vials, label appropriately (including concentration, date, and initials), and store at -20°C.

Protocol 2: Preparation of Intermediate and Working Solutions

This protocol outlines the serial dilution of the stock solution to prepare intermediate and working solutions suitable for spiking into biological samples for LC-MS/MS analysis. The final concentration of the internal standard in the analytical sample is typically in the low ng/mL range.[1]

-

Intermediate Solution (e.g., 10 µg/mL):

-

Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

-

Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

-

Add 50% acetonitrile (v/v in water) to the mark and mix thoroughly. This results in a 10 µg/mL intermediate solution.

-

-

Working Internal Standard Solution (e.g., 100 ng/mL):

-

Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.

-

Dilute to the final volume with 50% acetonitrile (v/v in water) and mix thoroughly. This yields a 100 ng/mL working solution. This working solution can then be added to the biological samples during the sample preparation process.

-

Workflow for Solution Preparation

The following diagram illustrates the workflow for the preparation of 5-Hydroxy Rosiglitazone-d4 stock and working solutions.

Caption: Workflow for preparing stock and working solutions.

Signaling Pathway (Placeholder for illustrative purposes)